Boc-D-Arg(Mts)-OHCHA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

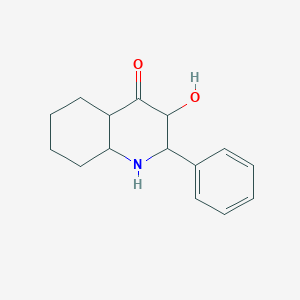

Boc-D-Arg(Mts)-OHCHAの合成には、アルギニンの側鎖をメシチレンスルホニル(Mts)基で保護することが含まれます。この保護は、ペプチド合成中の副反応を防ぐために不可欠です。tert-ブトキシカルボニル(Boc)基は、アルギニンのアミノ基を保護するために使用されます。 最終生成物は、シクロヘキシルアミン塩として得られ、その溶解性と安定性を高めます .

工業的製造方法

This compoundの工業的製造は、通常、大規模なペプチド合成技術を用いて行われます。このプロセスには、アルギニンの保護、カップリング反応、および精製工程が含まれ、高純度と収率が確保されます。 この化合物は、多くの場合、さまざまな研究や産業用途で使用するために、大量に製造されます.

化学反応の分析

反応の種類

Boc-D-Arg(Mts)-OHCHAは、以下を含むいくつかの種類の化学反応を起こします。

脱保護反応: 酸性条件下でのBocおよびMts保護基の除去。

カップリング反応: 他のアミノ酸またはペプチドとのペプチド結合の形成。

置換反応: 保護基を他の官能基に置き換える

一般的な試薬と条件

脱保護: トリフルオロ酢酸(TFA)は、一般的にBoc基を除去するために使用されますが、Mts基は、チオール含有試薬などの穏やかな条件を使用して除去できます。

生成される主な生成物

これらの反応から生成される主な生成物には、目的の合成に応じて、脱保護されたアルギニン誘導体と特定の配列を持つペプチドが含まれます .

科学研究での用途

This compoundは、科学研究、特に以下の分野で広く使用されています。

化学: ペプチド合成における構成要素として。

生物学: タンパク質-タンパク質相互作用や酵素機構の研究において。

医学: ペプチドベースの薬物や治療薬の開発において。

科学的研究の応用

Boc-D-Arg(Mts)-OHCHA is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block in peptide synthesis.

Biology: In the study of protein-protein interactions and enzyme mechanisms.

Medicine: For the development of peptide-based drugs and therapeutic agents.

Industry: In the production of synthetic peptides for various applications

作用機序

Boc-D-Arg(Mts)-OHCHAの作用機序は、ペプチド合成における保護されたアミノ酸誘導体としての役割に関連しています。保護基(BocおよびMts)は、不要な副反応を防ぎ、ペプチド結合を選択的に形成することができます。 この化合物の分子標的は、他のアミノ酸のアミノ基とカルボキシル基を含み、ペプチド鎖の形成を促進します .

類似の化合物との比較

類似の化合物

Boc-D-Arg(Tos)-OH: 保護のためにトルエンスルホニル(Tos)基を使用します。

Fmoc-D-Arg(Mts)-OH: 保護のためにフルオレニルメチルオキシカルボニル(Fmoc)基を使用します。

Boc-D-Arg(NO2)-OH: 保護のためにニトロ基を使用します

独自性

This compoundは、BocとMtsの保護基の組み合わせにより、安定性と除去のしやすさのバランスが取れているため、ユニークです。 これは、選択的脱保護が重要な、複数のアルギニン残基を持つペプチドの合成に特に有用です .

類似化合物との比較

Similar Compounds

Boc-D-Arg(Tos)-OH: Uses a toluenesulfonyl (Tos) group for protection.

Fmoc-D-Arg(Mts)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.

Boc-D-Arg(NO2)-OH: Uses a nitro group for protection

Uniqueness

Boc-D-Arg(Mts)-OHCHA is unique due to its combination of Boc and Mts protective groups, which offer a balance of stability and ease of removal. This makes it particularly useful in the synthesis of peptides with multiple arginine residues, where selective deprotection is crucial .

特性

分子式 |

C32H55N5O6S |

|---|---|

分子量 |

637.9 g/mol |

IUPAC名 |

(2R)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;N-cyclohexylcyclohexanamine |

InChI |

InChI=1S/C20H32N4O6S.C12H23N/c1-12-10-13(2)16(14(3)11-12)31(28,29)24-18(21)22-9-7-8-15(17(25)26)23-19(27)30-20(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h10-11,15H,7-9H2,1-6H3,(H,23,27)(H,25,26)(H3,21,22,24);11-13H,1-10H2/t15-;/m1./s1 |

InChIキー |

ULFDXRWBFVJDOX-XFULWGLBSA-N |

異性体SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)N)C.C1CCC(CC1)NC2CCCCC2 |

正規SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C.C1CCC(CC1)NC2CCCCC2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((5-Amino-4-((8-methyl-8-azabicyclo[3.2.1]octan-3-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile](/img/structure/B12343787.png)

![5-Imino-3,7a-dihydro-[1,3]thiazolo[4,5-d]pyrimidin-2-one](/img/structure/B12343830.png)

![(2Z)-6-bromo-2-[(2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B12343848.png)